

Application Notes and Protocols for ML-T7 in Preclinical Studies

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Compound of Interest		
Compound Name:	ML-T7	
Cat. No.:	B11040870	Get Quote

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These application notes provide a comprehensive overview of the dosage and administration of **ML-T7**, a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-containing molecule 3 (Tim-3), for preclinical research. The included protocols are based on findings from peer-reviewed studies and are intended to guide the design and execution of both in vivo and in vitro experiments.

Introduction to ML-T7

ML-T7 is a novel inhibitor that targets the FG-CC' cleft of Tim-3, a crucial immune checkpoint receptor. By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), **ML-T7** can reinvigorate exhausted T-cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and promote the maturation and antigen-presenting capacity of dendritic cells (DCs).[1][2][3] Its potential to modulate the tumor microenvironment makes it a promising candidate for cancer immunotherapy research, both as a monotherapy and in combination with other checkpoint inhibitors.[2]

Quantitative Data Summary

The following tables summarize the recommended dosage and concentration of **ML-T7** for various preclinical applications based on published studies.



In Vivo Dosage and Administration

Animal Model	Tumor Model	Dosage Range	Administr ation Route	Dosing Schedule	Key Outcome s	Referenc e
Mice	Hepatocell ular Carcinoma (HCC)	10-50 mg/kg	Intraperiton eal (i.p.) injection	Every 2 days for 10 doses	Inhibition of tumor growth, prolonged survival, increased CD8+ T-cells in tumor and spleen.[1]	[1]
Mice	Syngeneic tumors	Not specified	Intraperiton eal (i.p.) injection	Not specified	Reduced tumor progressio n, comparabl e effects to Tim-3 blocking antibody.[2]	[2]
Mice	Not specified	50 mg/kg	Intraperiton eal (i.p.) injection	Every 2 days for 3 weeks	Good safety profile, no adverse effects on body weight.[1]	[1]

In Vitro Concentrations and Effects



Cell Type	Assay	Concentrati on	Incubation Time	Key Outcomes	Reference
CD8+ T-cells (CTLs)	T-cell activation and signaling	10 μΜ	0-6 days	Enhanced TCR/STAT5 signaling, increased phosphorylati on of PLC-y1, ZAP70, LCK, ERK1/2, and STAT5.[1]	[1]
CD8+ T-cells (CTLs)	Cytokine production and apoptosis	10 μΜ	24 hours	Enhanced activation and cytokine production, decreased apoptosis.[1]	[1]
Dendritic Cells (DCs)	Maturation and function	10 μΜ	24 hours	Promoted maturation and antigen-presenting ability.[1]	[1]
NK cells (NK92 cell line)	Cytokine and granzyme production	10 μΜ	48 hours	Enhanced production of IFN-y, TNF-α, CD107a, and granzyme B.	[1]

Signaling Pathways and Experimental Workflows ML-T7 Mechanism of Action in T-cells

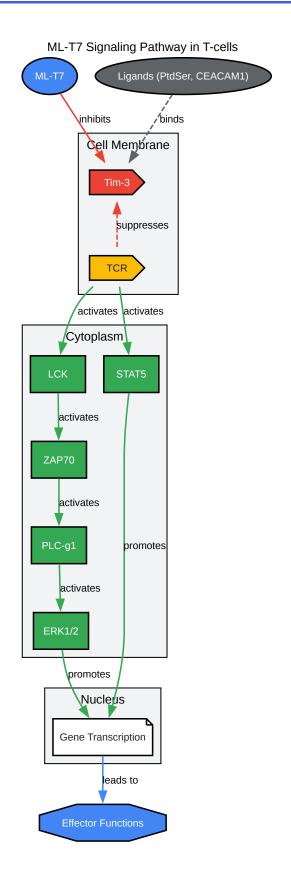
The following diagram illustrates the proposed signaling pathway affected by **ML-T7** in T-cells. By inhibiting Tim-3, **ML-T7** prevents the suppression of T-cell receptor (TCR) signaling, leading



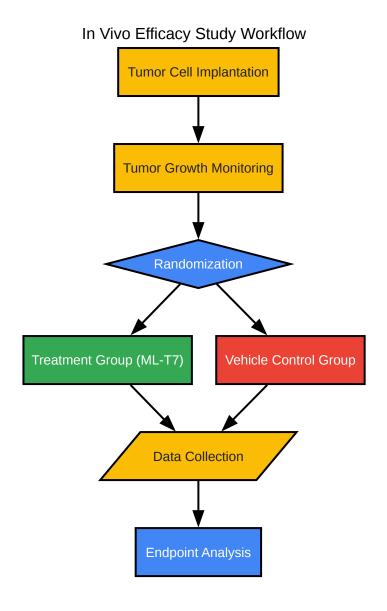


to enhanced activation and effector function.









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References

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